ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-11(16)8-3-5-9(6-4-8)13-12-14-10(15)7-18-12/h3-6H,2,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXMESGLAWUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Chloroacetamide Intermediate
The most widely documented method for synthesizing ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves sequential functionalization and cyclization.
Step 1: Synthesis of Ethyl 4-(2-Chloroacetamido)Benzoate (Intermediate 2d)
Ethyl 4-aminobenzoate (benzocaine, 1d ) reacts with chloroacetyl chloride in the presence of potassium carbonate to form the chloroacetamide intermediate 2d . This step is conducted in chloroform under reflux for 10 hours, yielding a pale yellow solid after work-up and recrystallization.
Reaction Conditions:
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Solvent: Chloroform
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Reagents: Chloroacetyl chloride (1.0 equiv), K₂CO₃ (1.5 equiv)
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Temperature: Reflux (~61°C)
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Work-Up: Filtration, washing with NaHCO₃ and water, recrystallization from isopropyl alcohol
Key Analytical Data for 2d:
Mechanistic Insights and Stereochemical Considerations
The cyclization step proceeds via nucleophilic attack of the thiocyanate nitrogen on the α-carbon of the chloroacetamide group, followed by intramolecular dehydration to form the thiazolidinone ring. The Z-configuration of the imino group is stabilized by conjugation with the carbonyl group, as confirmed by X-ray crystallography.
Critical Factors Influencing the Reaction:
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Solvent Polarity: Ethanol promotes ionic intermediates, enhancing cyclization efficiency.
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Reagent Stoichiometry: Excess ammonium thiocyanate ensures complete conversion.
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Temperature: Reflux conditions accelerate ring closure while minimizing side reactions.
Purification and Characterization
Recrystallization from ethanol yields high-purity product. Structural elucidation employs:
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X-Ray Crystallography: Confirms Z-configuration and planar geometry of the thiazolidinone ring.
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Spectroscopy: IR and NMR data align with predicted functional groups and proton environments.
Comparative Analysis of Synthetic Approaches
While the two-step method is predominant, alternative routes involving condensation of ethyl 4-aminobenzoate with preformed thiazolidinone derivatives are theoretically plausible . However, the intermediate-based approach offers better control over regioselectivity and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including antimicrobial effects. Ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has shown promising results against various microbial strains. The mechanism is believed to involve the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have focused on the anticancer potential of this compound. For instance, derivatives based on thiazolidinones have been evaluated for their ability to inhibit cancer cell proliferation. In vitro tests revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including leukemia and central nervous system cancers .
Case Study: Anticancer Activity Evaluation
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| This compound | MOLT-4 (Leukemia) | 84.19% |
| This compound | SF-295 (CNS) | 72.11% |
These results suggest that the compound could be a lead candidate for developing new anticancer therapies .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory processes, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves its interaction with biological targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4)
- Structure: Replaces the ethyl ester with a carboxylic acid and introduces a 4-(dimethylamino)phenyl substituent on the thiazolidinone ring.
- Synthesis : Formed by refluxing a Schiff base with mercaptoacetic acid and ZnCl₂ .
- Key Differences: Solubility: The carboxylic acid group in SS4 increases hydrophilicity compared to the ethyl ester in the target compound.
2.1.2 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1)
- Structure: Features a four-membered β-lactam (azetidinone) ring instead of a thiazolidinone.
- Synthesis : Derived from chloroacetyl chloride and Schiff bases in dioxane .
- Key Differences: Ring Strain: The azetidinone’s smaller ring increases reactivity but reduces stability compared to thiazolidinones. Antibacterial Activity: Azetidinones are more potent against Gram-positive bacteria due to β-lactamase susceptibility, whereas thiazolidinones exhibit broader-spectrum activity .
2.1.3 Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate
- Structure : Incorporates a fluorobenzyl group and a silyl-protected ester.
- Synthesis : Uses triisopropylsilyl chloride for ester protection .
- Key Differences :
Functional Group Variations
Physicochemical and Reactivity Comparisons
- Reactivity : The ethyl ester in the target compound is more hydrolytically labile than the silyl-protected ester in but less reactive than the carboxylic acid in SS4 .
- Electronic Effects : The Z-imine configuration in the target compound creates a planar structure favoring π-π stacking, whereas SS1’s β-lactam ring prioritizes hydrogen bonding .
- Thermal Stability: Thiazolidinones (decomposition >200°C) are more stable than azetidinones (decomposition ~150°C) due to reduced ring strain .
Biological Activity
Ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₂N₂O₃S and a molecular weight of approximately 264.30 g/mol. Its structure features a thiazolidine ring fused with an ethyl ester group and an amino group, which enhances its reactivity and biological properties.
Antimicrobial Properties
Research indicates that thiazolidinone derivatives, including this compound, exhibit antimicrobial activities. These compounds have been evaluated against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds can effectively inhibit bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has been studied for its anticancer properties. The thiazolidine moiety is often linked to enhanced bioactivity due to its ability to interact with biological targets effectively. In vitro studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic signaling pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Compound 18 | HeLa | Apoptosis induction | Lower than irinotecan |
| This compound | A549 | Enzyme inhibition | Not specified |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It shows promise in inhibiting enzymes involved in inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.
- Cellular Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Management : Some thiazolidinone derivatives have shown the ability to modulate oxidative stress within cells, contributing to their protective effects against cellular damage.
Study on Antiproliferative Effects
In a recent study evaluating the antiproliferative effects of thiazolidinone derivatives on human cancer cell lines, derivative 18 exhibited the highest activity against lung and breast cancer cells, with significantly lower IC50 values compared to standard treatments like irinotecan . This highlights the potential of this compound as a lead compound for further drug development.
Evaluation Against Pathogenic Fungi
Another study investigated the antifungal properties of related thiazolidinones against various phytopathogenic fungi. The results indicated that some derivatives had promising fungicidal activity, suggesting potential applications in agricultural settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclo-elimination reactions, as demonstrated in analogous thiazolidinone derivatives. For example, refluxing thiourea derivatives with chloroacetyl chloride under controlled pH and temperature (e.g., 80–100°C in anhydrous THF) yields the thiazolidinone core . Esterification steps using sulfuric acid as a catalyst in methanol or ethanol are critical for introducing the ethyl benzoate moiety . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents like triethylamine to improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like SHELXL (for refinement) and WinGX (for data processing) are used to resolve anisotropic displacement parameters and generate ORTEP diagrams . Complementary techniques include:
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- NMR : ¹H/¹³C NMR for regiochemical assignment (e.g., Z-configuration of the imine group).
- Mass spectrometry : High-resolution ESI-MS to verify molecular mass .
Q. What preliminary biological screening approaches are used to assess its activity?
- Methodological Answer : Antifungal activity is evaluated via in vitro assays against pathogens like Alternaria solani and Phoma lingam. Serial dilutions of the compound are tested to determine EC₅₀ values (e.g., 1–2 μg/mL for potent derivatives), with commercial fungicides as positive controls . Cell viability assays (e.g., MTT) are employed for cytotoxicity profiling in mammalian cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data or refine challenging structural features?
- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed using SQUEEZE in PLATON or iterative refinement in SHELXL . For twinned crystals, the HKLF 5 format in SHELXL enables dual-domain refinement. Validation tools like CheckCIF identify geometric outliers (e.g., abnormal bond angles), guiding manual adjustments in WinGX .
Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic modifications include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the thiazolidinone ring to enhance antifungal activity .
- Scaffold hopping : Replacing the benzoate group with phenylacetate or pyrimidine derivatives to alter pharmacokinetic properties .
- Table: EC₅₀ Values for Select Derivatives
| Compound | EC₅₀ (μg/mL) vs. A. solani | EC₅₀ (μg/mL) vs. P. lingam |
|---|---|---|
| Parent compound | 5.2 | 6.8 |
| 4e (CF₃ analog) | 1.1 | 1.3 |
| Commercial control | 0.9 | 1.0 |
| Source: Adapted from |
Q. How are reaction mechanisms and kinetic parameters studied for key transformations?
- Methodological Answer : Kinetic studies use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate ions during esterification). Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies for cyclization steps . Isotopic labeling (e.g., ¹⁸O in carbonyl groups) validates proposed mechanisms in ester hydrolysis .
Q. What computational methods predict binding modes and target interactions for biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) with fungal cytochrome P450 enzymes identifies putative binding pockets. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. QSAR models built using PLS regression correlate logP values with antifungal potency .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Variability in EC₅₀ values may arise from differences in assay protocols (e.g., incubation time, fungal strain). Standardization via CLSI guidelines ensures reproducibility. Meta-analysis of dose-response curves using GraphPad Prism identifies outliers, while Hill slope comparisons validate assay sensitivity .
Key Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
